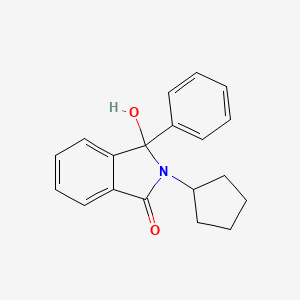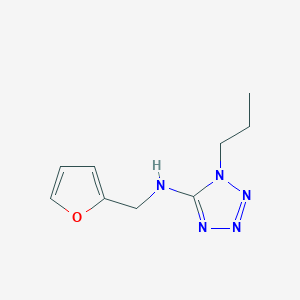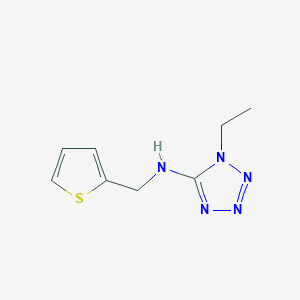
1-(2-phenoxyethyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole
描述
1-(2-phenoxyethyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole is a synthetic compound that is widely used in scientific research for its various biochemical and physiological effects. It is a benzimidazole derivative that has been shown to exhibit potent antitumor activity and is currently being investigated for its potential use in cancer therapy.
作用机制
The mechanism of action of 1-(2-phenoxyethyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole involves the inhibition of multiple signaling pathways involved in cancer development and progression. It has been shown to inhibit the activity of various enzymes and proteins involved in cell proliferation, survival, and migration, including PI3K/Akt, MAPK/ERK, and NF-κB. Additionally, it has been found to induce apoptosis in cancer cells by activating the intrinsic apoptosis pathway and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors). Moreover, it has been demonstrated to enhance the immune response against cancer cells by increasing the production of cytokines and activating immune cells such as T cells and natural killer cells.
实验室实验的优点和局限性
1-(2-phenoxyethyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole has several advantages and limitations for lab experiments. One of the main advantages is its potent antitumor activity against a variety of cancer cell lines, which makes it a promising candidate for cancer therapy. Additionally, it has been found to exhibit low toxicity and high selectivity towards cancer cells, which is crucial for the development of safe and effective cancer drugs. However, one of the main limitations is its poor solubility in water, which can make it difficult to administer in vivo. Moreover, its mechanism of action is not fully understood, which can hinder the development of more effective cancer drugs based on this compound.
未来方向
There are several future directions for the research and development of 1-(2-phenoxyethyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole. One of the main directions is to further elucidate its mechanism of action and identify the molecular targets involved in its antitumor activity. This can help in the development of more effective cancer drugs based on this compound. Additionally, it is important to investigate its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety in animal models. Furthermore, it is crucial to develop novel drug delivery systems that can improve its solubility and bioavailability in vivo. Finally, it is important to investigate its potential use in combination with other drugs or therapies to enhance its antitumor activity and overcome drug resistance in cancer cells.
科学研究应用
1-(2-phenoxyethyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole has been extensively studied for its potential use in cancer therapy. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of cancer cells from the body. Moreover, it has been demonstrated to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways involved in cancer development and progression.
属性
IUPAC Name |
2-(oxolan-2-yl)-1-(2-phenoxyethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-7-15(8-3-1)22-14-12-21-17-10-5-4-9-16(17)20-19(21)18-11-6-13-23-18/h1-5,7-10,18H,6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWUORRAMQHBGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B4420771.png)
![2-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-methyl-1,3,4-oxadiazole](/img/structure/B4420775.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorobenzyl)methanesulfonamide](/img/structure/B4420783.png)
![1,3-dimethyl-5-[(2H-tetrazol-5-ylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4420790.png)
![3,5-dimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B4420796.png)



![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4420812.png)

![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-furamide](/img/structure/B4420845.png)

![6-[(E)-2-(4-methylphenyl)vinyl]-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4420857.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-furamide](/img/structure/B4420864.png)